Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate exerts its effects is primarily through its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, influencing their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl] acetate: Known for its antidiabetic properties through activation of the AMP-activated protein kinase pathway.
2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile: Studied for its potential anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRXPJGCBXANV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258534 |
Source
|
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-03-2 |
Source
|
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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